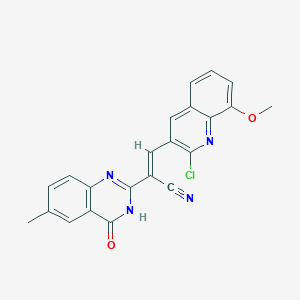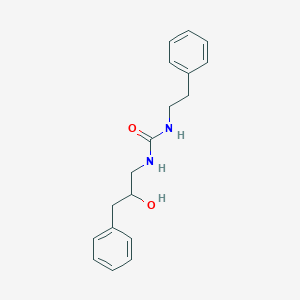
1-(2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl)cyclopentancarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C12H19NO5S and its molecular weight is 289.35. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl)cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl)cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- GIRK-Kanal-Modulation: Jüngste Studien haben diese Verbindung als potenziellen Aktivator von G-Protein-gesteuerten nach innen gerichteten Kaliumkanälen (GIRK-Kanäle) identifiziert . Diese Kanäle spielen eine entscheidende Rolle bei der neuronalen Signalübertragung und der Herzfunktion. Die Untersuchung ihrer Auswirkungen auf GIRK-Kanäle könnte zu neuen therapeutischen Strategien für neurologische Erkrankungen und Arrhythmien führen.
Medizinische Chemie und Medikamentenentwicklung
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Pharmacokinetics
It is noted that the compound displays improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific type of cell and the physiological context .
Action Environment
While specific environmental factors influencing the action of this compound are not detailed in the available resources, it’s worth noting that many factors can influence the action, efficacy, and stability of a compound. These can include temperature, pH, presence of other molecules, and the specific cellular environment. The compound is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C , indicating that these conditions may be optimal for its stability.
Eigenschaften
IUPAC Name |
1-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S/c14-10(13-9-3-6-19(17,18)8-9)7-12(11(15)16)4-1-2-5-12/h9H,1-8H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKZWHRHFUWPCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2CCS(=O)(=O)C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2393972.png)
![(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393973.png)
![N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2393974.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2393975.png)
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393976.png)
![2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide](/img/structure/B2393977.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile](/img/structure/B2393981.png)
![Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2393982.png)


